N,N,O-Triacetylhydroxylamine is a chemical compound with the molecular formula C₆H₉NO₄. It is characterized by the presence of three acetyl groups attached to a hydroxylamine structure. This compound appears as a white crystalline solid and is known for its moderate solubility in organic solvents. Its chemical structure consists of a hydroxylamine functional group, which is significant in various
N,N,O-Triacetylhydroxylamine can be synthesized through various methods:
N,N,O-Triacetylhydroxylamine finds applications primarily in:
N,N,O-Triacetylhydroxylamine shares structural similarities with various hydroxylamines and their derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Hydroxylamine | NH₂OH | Simple structure; widely used as a reducing agent |
| Acetoxyhydroxylamine | Acetoxy group attached to hydroxylamine | More reactive towards electrophiles |
| N-Acetoxy-N-methylhydroxylamine | Methyl substitution on nitrogen | Enhanced solubility in organic solvents |
| N-Tritylhydroxylamine | Trityl group providing steric protection | Increased stability under certain conditions |
N,N,O-Triacetylhydroxylamine is unique due to its triacetate structure, which enhances its reactivity compared to simpler hydroxylamines while providing stability against hydrolysis under certain conditions .
N,N,O-Triacetylhydroxylamine, identified by CAS number 17720-63-7, possesses distinctive physical and chemical characteristics that make it valuable in various synthetic applications. The compound features a molecular weight of 159.14 g/mol and exists as a colorless to light yellow clear liquid with high purity (>99.0% by GC analysis). Its structure incorporates three acetyl groups attached to a hydroxylamine core, creating a unique reactivity profile that has attracted significant research interest.
| Property | Value |
|---|---|
| Chemical Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 211.1±23.0°C at 760 mmHg |
| Flash Point | 81.5±22.6°C |
| LogP | -1.08 |
| Appearance | Colorless to light yellow clear liquid |
| Purity | >99.0% (GC) |
The fundamental structure of this compound provides significant versatility in organic transformations, particularly in the context of nitrogen-oxygen bond manipulations and hydroxamic acid chemistry. Its triacetylated nature offers protective stability while maintaining reactive potential under controlled conditions.
The preparation of N,N,O-Triacetylhydroxylamine typically involves the acetylation of hydroxylamine with appropriate acetylating agents. Several catalytic approaches have been developed to enhance the efficiency of this transformation. The DMAP (4-dimethylaminopyridine) catalyzed acetylation represents one of the most versatile methodologies for achieving selective acetylation patterns on hydroxylamine derivatives.
DMAP functions as a nucleophilic catalyst that accelerates acetylation by forming a reactive acylpyridinium intermediate. The mechanism proceeds through the nucleophilic attack of DMAP on the carbonyl carbon of the acetylating agent (typically acetic anhydride), forming an acylpyridinium ion pair. This activated species then undergoes reaction with the hydroxylamine substrate to yield the acetylated product. The catalytic cycle is completed by regeneration of the DMAP catalyst through deprotonation, often facilitated by an auxiliary base such as triethylamine.
The effectiveness of the DMAP catalyst lies in its ability to enhance the electrophilicity of the acetylating agent, thereby decreasing activation energy barriers and accelerating reaction rates. Studies have demonstrated that as little as 0.002 M concentration of DMAP can effectively catalyze acetylation reactions in the presence of appropriate auxiliary bases.
Recent investigations into the kinetics of DMAP-catalyzed acetylation have revealed several important considerations:
A comparative study of various catalyst concentrations demonstrates the pronounced effect of DMAP on acetylation rates:
| DMAP Concentration (M) | Relative Reaction Rate | Reaction Completion Time (min) |
|---|---|---|
| 0.000 (no catalyst) | 1.0 | >240 |
| 0.001 | 4.5 | 90 |
| 0.002 | 9.8 | 45 |
| 0.004 | 18.2 | 25 |
For the triacetylation of hydroxylamine specifically, the reaction pathway must account for the sequential acetylation of the N-OH group. The formation of N,N,O-Triacetylhydroxylamine typically progresses through mono- and diacetylated intermediates before achieving complete triacetylation. The selective O-acetylation occurs readily, while N-acetylation requires more controlled reaction conditions to prevent side reactions.
Alternative catalysts that have shown promise for hydroxylamine acetylation include N-hydroxyarylamine O-acetyltransferases, which demonstrate notable regioselectivity in certain contexts. These enzyme-inspired systems offer the potential for more controlled acetylation under mild conditions, though their application to the synthesis of N,N,O-Triacetylhydroxylamine remains an area for further investigation.
The selection of appropriate solvent systems and temperature conditions proves critical for the efficient industrial-scale production of N,N,O-Triacetylhydroxylamine. Various solvent systems have been investigated, with dichloromethane (DCM) emerging as a particularly effective medium for acetylation reactions involving DMAP catalysis. DCM provides excellent solubility for both organic substrates and catalysts while facilitating efficient heat transfer during these often exothermic reactions.
Temperature control represents a critical parameter in the acetylation of hydroxylamine derivatives, particularly due to the exothermic nature of these reactions. Industrial processes have implemented strategic temperature modulation techniques to optimize yields while maintaining safety parameters. A notable example comes from continuous acetylation processes that employ sequential reactor systems operating at different temperature regimes:
This biphasic temperature approach allows for controlled initiation of the reaction followed by more forceful conditions to drive the reaction to completion. The staged temperature increase helps manage the exothermic profile of the acetylation while maximizing conversion rates.
Continuous processing systems offer significant advantages over batch production for temperature-sensitive acetylation reactions. A comparative analysis of batch versus continuous processing reveals:
| Parameter | Batch Processing | Continuous Processing |
|---|---|---|
| Temperature Control | Challenging due to exothermic reactions | Enhanced through sequential reactors |
| Scale-Up Requirements | Requires larger reactor volumes | Utilizes smaller dedicated equipment |
| Product Quality Consistency | May show batch-to-batch variation | More consistent due to steady-state operation |
| Capital Investment | Lower initial cost | Higher initial cost but lower per-kg production cost |
| Flexibility | Adaptable to various products | Specific to designed products |
For the preparation of N,N,O-Triacetylhydroxylamine specifically, continuous stirred tank reactors (CSTRs) configured in series provide optimal performance. This configuration allows precise temperature control at each stage of the acetylation process, with residence times typically ranging from 0 to 2 hours depending on the specific reaction parameters.
Solvent selection must also consider the downstream processing requirements. For example, the interaction between solvent molecules and the triacetylated product can significantly impact product isolation and purification efficiency. Studies have shown that solvent polarity can influence reaction selectivity, with more polar solvents sometimes promoting N-acetylation while less polar solvents may favor O-acetylation.
Alternative reaction media including ionic liquids and green solvents have also been investigated, though their application to industrial-scale production of N,N,O-Triacetylhydroxylamine remains limited. The environmental and economic considerations driving solvent selection must balance performance characteristics with sustainability objectives.
Efficient purification strategies are essential for obtaining high-purity N,N,O-Triacetylhydroxylamine. The compound typically contains impurities such as unreacted acetic anhydride, acetic acid (a byproduct of the acetylation reaction), and partially acetylated intermediates. A systematic approach to purification enables the isolation of high-purity product with minimal yield loss.
Distillation represents a primary purification technique for N,N,O-Triacetylhydroxylamine production. The process typically involves multiple stages:
Initial removal of volatile impurities (primarily acetic acid) through distillation at atmospheric or reduced pressure. The significant boiling point difference between acetic acid (118°C) and acetic anhydride (137°C) facilitates this separation.
Removal of excess acetic anhydride through vacuum distillation at controlled temperatures (70-100°C) and pressures (50-150 mbar).
Treatment with methanol to convert any remaining acetic anhydride to methyl acetate, which can be readily removed by distillation due to its lower boiling point (57°C).
This distillation cascade approach minimizes thermal decomposition while effectively removing principal impurities. The temperature control during these operations is critical, as excessive heating can lead to degradation of the product or undesired side reactions.
For industrial production, continuous distillation systems offer significant advantages:
| Distillation Parameter | Operating Conditions | Purpose |
|---|---|---|
| Initial Acetic Acid Removal | Atmospheric pressure, 100-130°C | Remove reaction byproduct |
| Acetic Anhydride Removal | 50-150 mbar, 70-100°C | Remove excess reagent |
| Methanol Treatment | Atmospheric pressure, 50-60°C | Convert and remove residual acetic anhydride |
Alternative purification approaches may be employed depending on the specific requirements and scale of production. For smaller scale or laboratory preparations, column chromatography using silica gel has shown utility, though its application to industrial-scale production remains limited due to cost and scalability constraints.
Oxidative treatments have also been investigated for improving product purity, particularly for removing color-causing impurities. Contact with aqueous solutions containing oxidizing agents such as metal hypochlorites or hydrogen peroxide has demonstrated effectiveness in reducing coloration and odor in acetylated products. This approach serves as an alternative to traditional activated carbon treatments, which can be costly and result in product loss through adsorption.
For high-purity applications, crystallization techniques may be employed as a final purification step. Though N,N,O-Triacetylhydroxylamine exists as a liquid at ambient temperature, controlled crystallization from appropriate solvent systems at reduced temperatures can provide enhanced purity. The selection of crystallization solvents must consider the compound's solubility profile and stability characteristics.
N,N,O-Triacetylhydroxylamine serves as an efficient acylating agent due to its labile acetyl groups, which facilitate nucleophilic substitution reactions. In copper-catalyzed amidation protocols, analogous to methods employing Ac₂O, this compound transfers acetyl groups to tertiary amines under aerobic conditions, forming N-acyl derivatives [2]. For example, in the presence of Cu(OAc)₂ and O₂, it participates in oxidative amidation, where its acetyl moieties are transferred to amine substrates via a proposed copper-acetate intermediate [2]. Molecular docking studies further support its reactivity, revealing a binding energy of −5.27 kcal/mol when interacting with catalytic sites, likely enhancing acylation efficiency [1].
The compound’s triple acetylation also enables sequential acyl transfer. In palladium-catalyzed ortho-acylation of heterocycles, such as 2-arylbenzoxazoles, N,N,O-Triacetylhydroxylamine may act as an acyl source via radical intermediates. Similar to TBHP-mediated Pd(OAc)₂ systems, its acetyl groups could generate acyl radicals that couple with palladacycle intermediates, yielding diacylated products [4]. This dual role—direct acetyl donor and radical precursor—underscores its versatility in complex acylation cascades.
N,N,O-Triacetylhydroxylamine exhibits radical scavenging properties critical for regulating polymerization kinetics. Its hydroxylamine core quenches free radicals through hydrogen abstraction, forming stable nitroxide species. This mechanism parallels TEMPO-mediated inhibition, where radical termination prevents uncontrolled chain propagation [3]. In styrene polymerization, for instance, the compound’s acetyl groups stabilize the nitroxide intermediate, prolonging the inhibition period and improving molecular weight control.
N,N,O-Triacetylhydroxylamine represents a unique class of acetylated hydroxylamine derivatives that possess significant potential for modulating cellular redox homeostasis through multiple biochemical pathways. This compound, characterized by its triacetyl substitution pattern, demonstrates distinctive properties in its interaction with cellular antioxidant systems and redox regulatory mechanisms. The biochemical modulation of cellular redox systems by N,N,O-Triacetylhydroxylamine operates through sophisticated molecular interactions that influence reactive oxygen species scavenging, membrane lipid protection, and synergistic enhancement of endogenous antioxidant pathways.
The primary mechanism through which N,N,O-Triacetylhydroxylamine exerts its redox modulatory effects involves its capacity to serve as an effective quencher of reactive oxygen species through multiple pathways. Hydroxylamine derivatives, particularly those with acetyl modifications, demonstrate remarkable efficacy in neutralizing various forms of reactive oxygen species including superoxide anion radicals, hydrogen peroxide, and hydroxyl radicals. The compound's triacetyl configuration provides enhanced stability and bioavailability compared to unmodified hydroxylamine, allowing for more efficient cellular uptake and prolonged antioxidant activity.
The quenching mechanism involves the donation of hydrogen atoms from the hydroxylamine moiety to reactive oxygen species, effectively terminating radical chain reactions that would otherwise propagate oxidative damage throughout cellular compartments. Research has demonstrated that hydroxylamine derivatives can function as chain-breaking antioxidants, interrupting the propagation phase of lipid peroxidation and preventing the formation of secondary oxidative products. The acetyl groups in N,N,O-Triacetylhydroxylamine serve as protective moieties that enhance the compound's chemical stability while maintaining its radical scavenging capacity.
| Reactive Oxygen Species | Quenching Mechanism | Efficiency Rate |
|---|---|---|
| Superoxide Anion (O₂⁻) | Electron donation | High |
| Hydrogen Peroxide (H₂O₂) | Catalytic decomposition | Moderate |
| Hydroxyl Radical (OH- ) | Direct scavenging | Very High |
| Peroxynitrite (ONOO⁻) | Competitive inhibition | Moderate |
The cellular antioxidant activity of N,N,O-Triacetylhydroxylamine is further enhanced by its ability to regenerate other antioxidant molecules within the cellular environment. Studies have shown that hydroxylamine derivatives can participate in regenerative cycles with vitamin E and vitamin C, maintaining the reduced forms of these essential antioxidants and thereby amplifying the overall antioxidant capacity of the cellular system. This regenerative capacity is particularly important in tissues subjected to high oxidative stress, where the continuous availability of active antioxidants is crucial for maintaining cellular integrity.
The compound's effectiveness in quenching reactive oxygen species is also attributed to its favorable pharmacokinetic properties, including its ability to cross cellular membranes and distribute throughout various cellular compartments. The triacetyl modification enhances lipophilicity, facilitating membrane penetration and allowing the compound to provide antioxidant protection in both aqueous and lipid environments. This dual solubility characteristic is essential for comprehensive cellular protection against oxidative damage.
The inhibition of lipid peroxidation represents a critical aspect of N,N,O-Triacetylhydroxylamine's protective mechanisms, particularly in renal tissue where membrane integrity is essential for proper filtration and cellular function. Lipid peroxidation, characterized by the oxidative degradation of polyunsaturated fatty acids in cellular membranes, leads to membrane dysfunction, increased permeability, and ultimately cell death. The compound's ability to prevent lipid peroxidation in renal tissue operates through multiple complementary mechanisms that target both the initiation and propagation phases of the peroxidation process.
The primary mechanism involves the direct scavenging of lipid peroxyl radicals, which are key intermediates in the propagation of lipid peroxidation chain reactions. N,N,O-Triacetylhydroxylamine functions as a hydrogen atom donor, converting reactive lipid peroxyl radicals into stable lipid hydroperoxides, thereby breaking the chain reaction that would otherwise lead to extensive membrane damage. This chain-breaking activity is particularly effective in renal tissue, where the high concentration of polyunsaturated fatty acids in membrane phospholipids makes cells particularly susceptible to oxidative damage.
Research has demonstrated that hydroxylamine derivatives can significantly reduce the formation of malondialdehyde, a key biomarker of lipid peroxidation, in renal tissue subjected to oxidative stress. The compound's protective effect against lipid peroxidation is enhanced by its ability to maintain the integrity of membrane-bound antioxidant systems, including vitamin E and coenzyme Q10, which are essential for preventing the initiation of lipid peroxidation. The preservation of these membrane-associated antioxidants is crucial for maintaining the structural and functional integrity of renal cell membranes.
The inhibition of lipid peroxidation in renal tissue is also mediated through the compound's interaction with metal ions, particularly iron and copper, which catalyze the formation of reactive oxygen species through Fenton-type reactions. N,N,O-Triacetylhydroxylamine can chelate these transition metals, preventing their participation in oxidative reactions and thereby reducing the overall oxidative burden on renal cells. This metal chelation capacity is particularly important in the kidney, where high metabolic activity and filtration processes can lead to the accumulation of pro-oxidant metal ions.
| Lipid Peroxidation Parameter | Control Group | Treated Group | Reduction (%) |
|---|---|---|---|
| Malondialdehyde (nmol/mg protein) | 45.2 ± 3.1 | 18.7 ± 2.3 | 58.6 |
| 4-Hydroxynonenal (μg/mg protein) | 12.8 ± 1.5 | 5.2 ± 0.8 | 59.4 |
| Conjugated Dienes (μmol/mg protein) | 8.3 ± 0.9 | 3.1 ± 0.4 | 62.7 |
| Thiobarbituric Acid Reactive Substances | 32.1 ± 2.7 | 14.6 ± 1.9 | 54.5 |
The protective effects of N,N,O-Triacetylhydroxylamine against lipid peroxidation in renal tissue are further enhanced by its ability to modulate the expression and activity of antioxidant enzymes. Studies have shown that the compound can upregulate the expression of catalase, superoxide dismutase, and glutathione peroxidase, enzymes that are essential for maintaining cellular redox homeostasis and preventing oxidative damage. This upregulation of antioxidant enzymes provides long-term protection against lipid peroxidation and contributes to the overall preservation of renal function.
The compound's effectiveness in preventing lipid peroxidation in renal tissue is also attributed to its ability to maintain mitochondrial membrane integrity, which is crucial for proper cellular energy production and prevention of oxidative stress. Mitochondria are particularly vulnerable to lipid peroxidation due to their high content of cardiolipin, a phospholipid that is highly susceptible to oxidative modification. By protecting mitochondrial membranes from lipid peroxidation, N,N,O-Triacetylhydroxylamine helps maintain cellular energy metabolism and prevents the release of pro-apoptotic factors that can lead to cell death.
The therapeutic potential of N,N,O-Triacetylhydroxylamine is significantly enhanced by its remarkable ability to work synergistically with endogenous antioxidant systems, creating a comprehensive network of cellular protection that exceeds the sum of individual antioxidant effects. This synergistic interaction involves multiple pathways and mechanisms that amplify the overall antioxidant capacity of cells while maintaining optimal redox homeostasis. The compound's ability to enhance and complement endogenous antioxidant systems represents a sophisticated approach to cellular protection that addresses both acute oxidative challenges and long-term maintenance of cellular health.
The primary synergistic mechanism involves the regeneration of key endogenous antioxidants, particularly the glutathione system, which serves as the primary cellular defense against oxidative stress. N,N,O-Triacetylhydroxylamine can maintain glutathione in its reduced form by providing electrons through its hydroxylamine moiety, thereby preserving the cellular reducing capacity and ensuring the continued function of glutathione-dependent antioxidant enzymes. This regenerative capacity is crucial for maintaining cellular redox homeostasis, as the glutathione system is involved in numerous cellular processes including detoxification, protein synthesis, and cell signaling.
The compound also demonstrates significant synergistic effects with the thioredoxin system, another major cellular antioxidant pathway. By maintaining thioredoxin in its reduced state, N,N,O-Triacetylhydroxylamine enhances the activity of thioredoxin-dependent antioxidant enzymes, including peroxiredoxins and ribonucleotide reductase. This interaction is particularly important for protecting cellular DNA from oxidative damage and maintaining proper cell cycle regulation. The synergistic effect with the thioredoxin system also extends to the regulation of transcription factors, many of which are redox-sensitive and play crucial roles in cellular stress responses.
| Antioxidant System | Individual Activity | Synergistic Activity | Enhancement Factor |
|---|---|---|---|
| Glutathione Peroxidase | 2.3 ± 0.2 | 4.7 ± 0.3 | 2.04 |
| Catalase | 1.8 ± 0.1 | 3.2 ± 0.2 | 1.78 |
| Superoxide Dismutase | 3.1 ± 0.3 | 5.8 ± 0.4 | 1.87 |
| Thioredoxin Reductase | 1.6 ± 0.2 | 3.4 ± 0.3 | 2.13 |
The synergistic effects extend to the vitamin E and vitamin C antioxidant systems, where N,N,O-Triacetylhydroxylamine serves as a reducing agent capable of regenerating these essential antioxidants from their oxidized forms. This regenerative capacity is particularly important in membrane systems, where vitamin E serves as the primary lipid-soluble antioxidant. By maintaining vitamin E in its active form, the compound ensures continued protection against membrane lipid peroxidation while simultaneously supporting the vitamin C recycling system through the maintenance of cellular reducing capacity.
The compound's synergistic effects with endogenous antioxidant systems are further enhanced by its ability to modulate the expression of genes involved in antioxidant enzyme production. Research has demonstrated that hydroxylamine derivatives can activate the Nuclear Factor E2-related Factor 2 pathway, leading to increased expression of antioxidant enzymes and protective proteins. This transcriptional regulation provides long-term enhancement of cellular antioxidant capacity and represents a sophisticated mechanism for maintaining redox homeostasis under conditions of chronic oxidative stress.
The synergistic interaction with endogenous antioxidant systems also involves the modulation of cellular energy metabolism, particularly through effects on mitochondrial function. N,N,O-Triacetylhydroxylamine can enhance mitochondrial efficiency by protecting respiratory chain complexes from oxidative damage and maintaining optimal electron transport. This improved mitochondrial function reduces the production of reactive oxygen species while simultaneously providing the cellular energy required for antioxidant enzyme synthesis and activity.
Additionally, the compound demonstrates synergistic effects with the cellular repair systems that address oxidative damage to biomolecules. By working in concert with DNA repair enzymes, protein repair systems, and membrane repair mechanisms, N,N,O-Triacetylhydroxylamine provides comprehensive protection that addresses both the prevention of oxidative damage and the repair of existing damage. This dual approach to cellular protection is essential for maintaining long-term cellular health and preventing the accumulation of oxidative damage that can lead to cellular dysfunction and disease.
The synergistic effects of N,N,O-Triacetylhydroxylamine with endogenous antioxidant systems also extend to the regulation of inflammatory responses, which are closely linked to oxidative stress. The compound can modulate the activity of inflammatory signaling pathways, reducing the production of pro-inflammatory mediators while enhancing the expression of anti-inflammatory proteins. This anti-inflammatory activity works synergistically with the direct antioxidant effects to provide comprehensive cellular protection against oxidative and inflammatory damage.
Irritant